molecular formula C20H22N2O4 B2678611 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide CAS No. 954680-66-1

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2678611
CAS RN: 954680-66-1
M. Wt: 354.406
InChI Key: OYHQZBCUHRAPHR-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrrolidin-3-yl-methyl compounds and has been studied for its diverse biological effects.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A notable area of application is in the synthesis and pharmacological evaluation of compounds with similar structures, exploring their analgesic, antibacterial, and antifungal properties. For instance, the synthesis and intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines have been described, with some compounds exhibiting significant potency and short duration of action, making them candidates for short surgical procedures (Lalinde et al., 1990). Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, highlighting the potential of these compounds in clinical trials for cancer treatment (Schroeder et al., 2009).

Antimicrobial and Antifungal Activities

Research has also delved into the antimicrobial and antifungal activities of novel compounds. For example, new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine moieties have shown potential antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (Voskienė et al., 2012).

Novel Synthetic Approaches

Innovative synthetic approaches to create diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones and other related compounds have been explored, providing new tools for the synthesis of biologically active amino acids (Galeazzi et al., 1996). This methodological advancement aids in the development of compounds for various pharmacological applications.

Toxicological and Environmental Studies

Studies have also investigated the metabolism and environmental impact of compounds with structural similarities. For instance, research on the metabolism of xenobiotic compounds and their effects on endocrine-disrupting chemicals provides insights into the biological transformations and potential health impacts of these substances (Yoshihara, 2013).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)22-13-15(11-20(22)24)12-21-19(23)14-26-18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQZBCUHRAPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

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